BenchChemオンラインストアへようこそ!

Bucolome N-glucuronide

biliary excretion pharmacokinetics metabolite profiling

Bucolome N-glucuronide (BCP-NG, CAS 98641-06-6) is the monosodium salt of the N3-glucuronide conjugate of bucolome, a barbituric acid–derived nonsteroidal anti-inflammatory drug (NSAID). BCP-NG is distinguished within the glucuronide metabolite class as the first confirmed N-glucuronide of any barbituric acid derivative, isolated and structurally characterized from rat bile in 1985.

Molecular Formula C23H33NaO8
Molecular Weight 460.5 g/mol
CAS No. 98641-06-6
Cat. No. B1261044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBucolome N-glucuronide
CAS98641-06-6
Synonymsbucolome N-glucuronide
Molecular FormulaC23H33NaO8
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCCCCC1C(=O)C(C(=O)C(C1=O)C2CC(C(C(C2O)O)O)C(=O)[O-])C3CCCCC3.[Na+]
InChIInChI=1S/C23H34O8.Na/c1-2-3-9-12-17(24)15(11-7-5-4-6-8-11)21(28)16(18(12)25)13-10-14(23(30)31)20(27)22(29)19(13)26;/h11-16,19-20,22,26-27,29H,2-10H2,1H3,(H,30,31);/q;+1/p-1/t12?,13?,14-,15?,16+,19-,20+,22+;/m0./s1
InChIKeyGSDWEDIBGZCBHU-AMIBHTEKSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bucolome N-Glucuronide (CAS 98641-06-6): Chemical Identity and Core Reference Data for Analytical Sourcing


Bucolome N-glucuronide (BCP-NG, CAS 98641-06-6) is the monosodium salt of the N3-glucuronide conjugate of bucolome, a barbituric acid–derived nonsteroidal anti-inflammatory drug (NSAID) [1]. BCP-NG is distinguished within the glucuronide metabolite class as the first confirmed N-glucuronide of any barbituric acid derivative, isolated and structurally characterized from rat bile in 1985 [2]. Its molecular formula is C23H33NaO8 (MW 460.5 g/mol), and it carries a formal negative charge at physiological pH owing to the glucuronic acid carboxylate, which markedly increases aqueous solubility relative to the parent aglycone [3]. The compound is endogenously formed via UDP-glucuronosyltransferase (UGT)–mediated conjugation, with UGT1A family isoforms serving as the predominant catalysts across mammalian species [4].

Why Generic Substitution of Bucolome N-Glucuronide with Other Glucuronide Standards Is Scientifically Unsupported


Bucolome N-glucuronide cannot be replaced by common O-acyl or O-ether glucuronide analytical reference standards for several quantifiable reasons. First, BCP-NG is an N-glucuronide formed via a direct C–N bond between glucuronic acid and the N3 position of the barbiturate pyrimidine ring, a linkage that confers fundamentally different pH-dependent hydrolysis kinetics compared with O-linked glucuronides [1]. The compound is documented to be unstable under neutral and acidic aqueous conditions, undergoing rapid hydrolysis back to the parent bucolome, a property that directly governs how biological samples must be collected, stored, and processed [1]. Second, the UGT isoform selectivity profile of BCP-NG formation is distinct: rat UGT1A1 and UGT1A2 show turnover numbers of 0.059 min⁻¹ and 0.318 min⁻¹, respectively, while human orthologs hUGT1A1 and hUGT1A3 display activities of 142 and 196 pmol equiv/min/mg protein—a pattern not replicated by other glucuronide probe substrates [2][3]. Third, the biliary-to-urinary excretion ratio of BCP-NG is markedly skewed toward biliary elimination (~12.6% of dose in bile vs. ~3.2% in urine in rats), which differs substantially from the predominantly urinary elimination of many other drug glucuronides, meaning that pharmacokinetically analogous reference materials do not provide equivalent matrix-matched calibration performance [1].

Bucolome N-Glucuronide (CAS 98641-06-6): Comparator-Based Quantitative Differentiation Evidence


Biliary Excretion: BCP-NG Is a Predominantly Biliary Metabolite, Exceeding Parent Drug Biliary Recovery by 5.3-Fold

In male Wistar/ST rats receiving intravenous bucolome (10 mg/kg), the cumulative biliary excretion of BCP-NG over 8 hours was 12.6 ± 2.3% of the administered dose, approximately 5.3-fold higher than the parent bucolome biliary excretion of 2.4 ± 1.4% of dose in the same animals [1]. This establishes BCP-NG, not the parent drug, as the predominant molecular species eliminated via the hepatobiliary route. In phenobarbital-pretreated rats, BCP-NG biliary excretion further increased to 20.4 ± 5.9% of dose, 1.5-fold higher than the 13.4 ± 2.5% observed in untreated controls, demonstrating the inducible nature of this clearance pathway [2].

biliary excretion pharmacokinetics metabolite profiling

pH-Dependent Hydrolytic Instability: BCP-NG Requires Acid-Neutral Sample Handling That O-Glucuronide Standards Do Not

BCP-NG is documented to be quite unstable under neutral and acidic aqueous conditions, undergoing rapid hydrolysis to regenerate the parent bucolome [1]. This pH-dependent lability is a hallmark of N-glucuronides as a class. By contrast, O-glucuronides (both ether and ester types) exhibit substantially greater stability across physiologically relevant pH ranges. For example, the O-glucuronide of 3-OH-benzidine retains 52% of the parent conjugate after 24 h at pH 5.5, whereas N-glucuronides such as benzidine N-glucuronide and N-acetylbenzidine N'-glucuronide display acid lability with a half-life as short as 4 min at pH 5.3 [2]. While direct half-life data for BCP-NG at defined pH values are not reported in the primary literature, the documented instability under neutral and acidic conditions places BCP-NG firmly within the labile N-glucuronide subclass, requiring alkaline or buffered storage conditions (pH > 8) and cold processing to prevent ex vivo conversion to the parent drug [1].

metabolite stability sample handling glucuronide hydrolysis

Species-Dependent Formation Rates: Rat Liver Microsomes Generate BCP-NG at 2.0-Fold Higher Activity Than Human Microsomes

BCP-NG formation was quantified in liver microsomes from seven mammalian species under identical incubation conditions (2 mM BCP substrate) [1]. Activity ranged from a maximum of 479 ± 83 pmol equiv/min/mg protein in rat to a minimum of 167 ± 15 pmol equiv/min/mg protein in mouse, representing a 2.9-fold span. Human liver microsomes exhibited intermediate activity at 242 ± 18 pmol equiv/min/mg protein, which is 2.0-fold lower than rat and 1.4-fold higher than mouse [1]. This species ranking—rat > Mongolian gerbil (378 ± 9) > rabbit (275 ± 26) > guinea pig (257 ± 10) > human (242 ± 18) > hamster (177 ± 22) > mouse (167 ± 15)—demonstrates that rodent models, particularly rat, substantially over-predict human BCP-NG formation capacity relative to actual human metabolic clearance [1].

species differences UGT activity translational pharmacology

Human UGT Isoform Selectivity: hUGT1A3 Exhibits 1.4-Fold Higher BCP-NG Formation Activity Than hUGT1A1, Distinguishing This Probe from Bilirubin-Glucuronidating Substrates

Among twelve recombinant human UGT isoforms tested, BCP-NG formation was detected in nine: hUGT1A1 (142 pmol equiv/min/mg), hUGT1A3 (196), hUGT1A4 (8), hUGT1A7 (8), hUGT1A8 (66), hUGT1A9 (38), hUGT1A10 (9), hUGT2B4 (7), and hUGT2B7 (16) [1]. No activity was detected with hUGT1A6, hUGT2B15, or hUGT2B17. The rank order places hUGT1A3 as the most active isoform (196 pmol equiv/min/mg), 1.4-fold above hUGT1A1 (142) and 3.0-fold above hUGT1A8 (66) [1]. This profile is notably distinct from that of bilirubin, the canonical UGT1A1 substrate for which hUGT1A1 is the sole high-activity isoform, meaning BCP-NG cannot serve as a direct functional surrogate for bilirubin glucuronidation assays despite partial UGT1A1 overlap [1]. In rat systems, UGT1A2 (turnover 0.318 min⁻¹) is 2.3-fold more active than UGT1A1 (0.059 min⁻¹), confirming a species-divergent isoform selectivity pattern [2].

UGT isoform specificity recombinant enzyme probe substrate

Tissue-Specific BCP-NG Formation: Small Intestine Contributes 41% of Hepatic Activity, Exceeding Large Intestine by 8.2-Fold

BCP-NG-producing activity was quantified in microsomal fractions from four rat tissues [1]. Liver microsomes exhibited the highest activity (set as 100% reference), followed by small intestinal microsomes at approximately 41% of hepatic activity. Large intestinal microsomes showed only about 5% of liver activity, and kidney microsomal activity was the lowest among the four tissues tested [1]. This 8.2-fold difference between small and large intestinal activity indicates that BCP-NG formation is concentrated in the proximal gastrointestinal tract, consistent with the known expression gradient of UGT1A1 along the intestinal axis. The tissue distribution pattern supports a significant first-pass intestinal contribution to presystemic bucolome glucuronidation following oral administration, a consideration that is absent for parenterally administered comparator NSAIDs whose glucuronidation is predominantly hepatic [1].

tissue distribution UGT expression first-pass metabolism

Human Urinary Excretion: BCP-NG Is the Dominant Urinary Metabolite, Exceeding Parent Bucolome Recovery by 5.0-Fold Following Oral Administration

In a human subject receiving a single oral dose of bucolome (600 mg), urinary excretion of BCP-NG over 12 hours was 14.4 mg (approximately 2.5% of the administered dose), compared with only 2.9 mg (approximately 0.5% of dose) for unchanged parent bucolome [1]. This yields a urinary metabolite-to-parent ratio of 5.0:1, confirming that BCP-NG is the predominant drug-related species in human urine. In rats, the urinary excretion pattern was similar in direction but different in magnitude: BCP-NG accounted for 3.2 ± 0.3% of dose and parent BCP for 2.7 ± 0.7% of dose, a metabolite-to-parent ratio of only 1.2:1 [2]. The 4.2-fold larger metabolite-to-parent ratio in humans versus rats underscores the quantitative limitation of rodent models for predicting human metabolic clearance of bucolome [1][2].

human pharmacokinetics urinary excretion metabolite-to-parent ratio

Bucolome N-Glucuronide (CAS 98641-06-6): Evidence-Linked Research and Industrial Application Scenarios


Bioanalytical Reference Standard for Human Pharmacokinetic Studies of Bucolome

BCP-NG is the dominant drug-related species in human urine after oral bucolome administration, with a urinary metabolite-to-parent ratio of 5.0:1 [1]. Any validated LC-MS/MS method intended for human pharmacokinetic or therapeutic drug monitoring of bucolome must include BCP-NG as a quantified analyte; parent-only methods miss approximately 83% of total excreted drug-related material. The documented instability of BCP-NG under neutral and acidic conditions further mandates that the reference standard be used to establish stabilization protocols (alkaline pH, cold processing) during method development and validation [2].

Multi-Species UGT Phenotyping Probe Substrate

BCP-NG exhibits a quantifiable species-specific formation gradient across seven mammalian species (rat 479 > gerbil 378 > rabbit 275 > guinea pig 257 > human 242 > hamster 177 > mouse 167 pmol equiv/min/mg), with a 2.9-fold span between the highest and lowest species [1]. This property positions BCP-NG as a cross-species UGT activity probe. The known isoform selectivity (human: hUGT1A3 > 1A1 > 1A8 > 1A9; rat: UGT1A2 > 1A1) [1][3] enables its use as a reference substrate for characterizing species differences in UGT1A family activity, particularly in recombinant enzyme panels used for reaction phenotyping of new chemical entities.

Hepatobiliary Clearance and Choleresis Model Compound

BCP-NG is predominantly eliminated via the biliary route, with 12.6% of an IV bucolome dose recovered in rat bile as BCP-NG versus only 2.4% as parent drug [2]. This 5.3-fold enrichment in bile makes BCP-NG an informative biomarker for studies of canalicular transport and biliary clearance mechanisms. The additional 1.5-fold increase in biliary BCP-NG excretion observed upon phenobarbital pre-treatment (from 13.4% to 20.4% of dose) [4] provides a quantifiable dynamic range for evaluating UGT induction on hepatobiliary drug disposition.

Intestinal First-Pass Metabolism Model in IVIVE Workflows

Small intestinal microsomes exhibit BCP-NG-forming activity at approximately 41% of the hepatic level, an 8.2-fold excess over large intestinal activity [3]. This proximal intestinal predominance supports the use of BCP-NG as a model metabolite for calibrating intestinal UGT contribution in physiologically based pharmacokinetic (PBPK) models. The BCP-NG reference standard is required for quantifying intestinal microsomal metabolite formation rates and for validating the intestinal component of in vitro–in vivo extrapolation (IVIVE) workflows used in drug development [3].

Quote Request

Request a Quote for Bucolome N-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.